molecular formula C4H8N2O B031913 Gyromitrin CAS No. 16568-02-8

Gyromitrin

Cat. No.: B031913
CAS No.: 16568-02-8
M. Wt: 100.12 g/mol
InChI Key: IMAGWKUTFZRWSB-HYXAFXHYSA-N
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Preparation Methods

Gyromitrin is naturally occurring in certain fungi and is not typically synthesized in a laboratory setting for industrial purposes. the compound can be isolated from the fungi through various extraction methods. The early methods for determining this compound concentration in mushroom tissue involved thin-layer chromatography and spectrofluorometry . These methods required large amounts of sample and were labor-intensive .

Biological Activity

Gyromitrin, chemically known as acetaldehyde N-methyl-N-formylhydrazone, is a potent mycotoxin predominantly found in certain species of the Gyromitra genus, particularly Gyromitra esculenta (false morel). This compound has garnered significant attention due to its toxicological implications and potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and analytical data.

This compound is characterized by its polar and volatile nature, which contributes to its toxicity. It is primarily produced by G. esculenta, but also detected in other related species such as G. leucoxantha and G. venenata. A study analyzing 66 specimens revealed that this compound was present in all tested samples from the G. esculenta group, indicating a widespread distribution among these fungi .

Toxicological Effects

The biological activity of this compound is largely associated with its toxic effects on human health. The primary toxic metabolite of this compound, monomethylhydrazine (MMH), is responsible for various adverse health outcomes. Key findings regarding its toxicity include:

  • Neurotoxicity : Ingestion of this compound-containing mushrooms has been linked to significant neurotoxic effects, including seizures and other neurological symptoms. A longitudinal study reported that 91.5% of cases involved gastrointestinal symptoms alongside neurotoxic manifestations .
  • Hepatotoxicity : this compound exposure can lead to liver damage, as evidenced by elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in affected individuals .
  • Renal Effects : Animal studies have shown that this compound increases diuresis and alters electrolyte excretion, indicating potential renal toxicity .

Analytical Methods for Detection

Recent advancements in analytical chemistry have improved the detection and quantification of this compound in mushroom samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to establish reliable methods for measuring this compound concentrations in various mushroom species. The following table summarizes the recovery data from a study utilizing LC-MS/MS:

Spike Level (µg/g)Recovery (%) Day 1Recovery (%) Day 2Recovery (%) Day 3
0.4839293
4829788
40959286

This data indicates high accuracy and precision across multiple testing days, confirming the reliability of the method for detecting this compound in mushrooms .

Case Studies

Several case studies have highlighted the clinical implications of this compound toxicity:

  • Amyotrophic Lateral Sclerosis (ALS) Association : Research has suggested a link between this compound exposure and sporadic ALS cases in specific populations. Genetic analysis revealed that slow acetylator phenotypes may predispose individuals to prolonged exposure to MMH, potentially contributing to neurodegenerative conditions .
  • Longitudinal Assessment : A comprehensive review covering 19 years of reported this compound poisonings indicated that gastrointestinal symptoms were most prevalent among affected individuals. The study analyzed over 100 cases, emphasizing the importance of accurate species identification to prevent misdiagnosis and subsequent poisonings .

Properties

CAS No.

16568-02-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

N-[(Z)-ethylideneamino]-N-methylformamide

InChI

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3-

InChI Key

IMAGWKUTFZRWSB-HYXAFXHYSA-N

SMILES

CC=NN(C)C=O

Isomeric SMILES

C/C=N\N(C)C=O

Canonical SMILES

CC=NN(C)C=O

boiling_point

143 °C

Color/Form

COLORLESS LIQ

density

1.05 @ 20 °C

melting_point

19.5 °C

Key on ui other cas no.

16568-02-8
61748-21-8

physical_description

Liquid

shelf_life

VERY SENSITIVE TO AIR OXIDATION;  SENSITIVE TO HYDROLYSIS BY BOTH ACIDS AND ALKALIS

solubility

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER

Synonyms

Acetaldehyde N-formyl-N-methylhydrazone;  Acetaldehyde Methylformylhydrazone;  _x000B_Acetaldehyde-N-methyl-N-formylhydrazone;  Ethylidene Gyromitrin;  Ethylidenemethyl-hydrazinecarboxaldehyde;  Ethylidenemethylhydrazide Formic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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